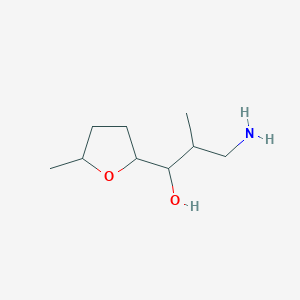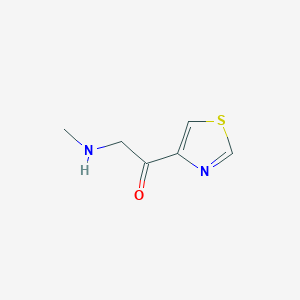
1-Chloro-2,3,4-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3,4-trimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a hexane backbone with three methyl groups attached to the second, third, and fourth carbon atoms, and a chlorine atom attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trimethylhexane can be synthesized through the chlorination of 2,3,4-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high concentrations of the alkane relative to chlorine to minimize the formation of multiple chlorinated products. The reaction time is carefully controlled to favor the formation of the monochlorinated product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3,4-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2) where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). The reaction conditions vary depending on the nucleophile and desired product.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with NaOH, the product would be 2,3,4-trimethylhexanol.
Oxidation: Oxidation may yield various products depending on the oxidizing agent and conditions used.
Applications De Recherche Scientifique
1-Chloro-2,3,4-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology and Medicine: The compound can be used in the study of biochemical pathways and the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-chloro-2,3,4-trimethylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the stability of the carbocation intermediate, which is influenced by the presence of the methyl groups .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,2,3-trimethylhexane
- 1-Chloro-2,4,4-trimethylhexane
- 2-Chloro-3,4,4-trimethylhexane
Comparison: 1-Chloro-2,3,4-trimethylhexane is unique due to the specific positioning of the chlorine and methyl groups, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
1-chloro-2,3,4-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-7(2)9(4)8(3)6-10/h7-9H,5-6H2,1-4H3 |
Clé InChI |
FOWRKPPIUGRSLN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)C(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)


![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)

![9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13164116.png)

![N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)

![2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)
![Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13164157.png)


